molecular formula C22H16Cl2N4O4 B2827261 ethyl 6-(2,5-dichlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534565-95-2

ethyl 6-(2,5-dichlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2827261
CAS No.: 534565-95-2
M. Wt: 471.29
InChI Key: WKFWERCXAVOQLP-XHPQRKPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(2,5-dichlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a heterocyclic compound characterized by a fused tricyclic core containing nitrogen atoms. The structure includes a 2,5-dichlorobenzoyl substituent at position 6, a methyl group at position 7, and an ethyl carboxylate moiety at position 3.

Properties

IUPAC Name

ethyl 6-(2,5-dichlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N4O4/c1-3-32-22(31)15-11-14-18(25-17-6-4-5-9-28(17)21(14)30)27(2)19(15)26-20(29)13-10-12(23)7-8-16(13)24/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFWERCXAVOQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=CC(=C4)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-ethyl 2-((2,5-dichlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves several steps:

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2,5-dichlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA strands, disrupting the normal function of the DNA and leading to cell death. This mechanism is particularly useful in the context of antitumor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with three analogs from ECHEMI entries, focusing on substituent variations and computed properties:

Compound Benzoyl Substituent Alkyl Group Molecular Weight (g/mol) XLogP3 H-Bond Acceptors Rotatable Bonds
Target: Ethyl 6-(2,5-dichlorobenzoyl)imino-7-methyl-2-oxo-... 2,5-dichloro Methyl Not reported Inferred Inferred Inferred
Analog 1 (CAS 534578-49-9; ) 3-methyl 3-methoxypropyl 474.5 2.7 6 8
Analog 2 (CAS 458.5; ) 3,5-dimethyl Propyl 458.5 3.7 5 6
Analog 3 (CAS 534565-93-0; ) 3-chloro Methyl Not reported Inferred Inferred Inferred

Key Observations:

Substituent Effects on Lipophilicity (XLogP3):

  • The 2,5-dichlorobenzoyl group in the target compound likely increases XLogP3 compared to 3-methyl (Analog 1: 2.7) and 3,5-dimethyl (Analog 2: 3.7) due to chlorine's higher hydrophobicity. However, the exact value depends on the balance between electron-withdrawing Cl atoms and steric effects .
  • Analog 3 (3-chloro) may have a lower XLogP3 than the target due to fewer Cl atoms.

Hydrogen Bonding and Solubility:

  • The target compound’s dichlorobenzoyl group reduces hydrogen-bonding capacity compared to Analog 1’s 3-methoxypropyl (6 H-bond acceptors). This may lower aqueous solubility .
  • Analog 2 (5 H-bond acceptors) shows intermediate solubility, influenced by its dimethylbenzoyl group .

Conformational Flexibility (Rotatable Bonds):

  • The methyl group at position 7 in the target compound likely limits rotatable bonds compared to Analog 1’s 3-methoxypropyl (8 bonds) and Analog 2’s propyl (6 bonds). Reduced flexibility may enhance binding specificity in biological systems .

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:

  • Condensation : Reacting imino precursors with dichlorobenzoyl derivatives under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C) .
  • Cyclization : Employing microwave-assisted synthesis to accelerate ring closure, reducing side products .
  • Esterification : Introducing the ethyl carboxylate group via nucleophilic acyl substitution with ethyl chloroformate . Optimization of temperature, solvent polarity, and catalysts (e.g., tetrabutylammonium bromide) is critical for yields >70% .

Q. How is the structure of this compound elucidated using spectroscopic methods?

A combination of techniques is required:

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., dichlorobenzoyl protons at δ 7.2–8.1 ppm) and confirm the tricyclic backbone .
  • IR : Peaks at 1680–1720 cm⁻¹ confirm carbonyl groups (oxo and carboxylate) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 568.1) and fragmentation patterns .

Q. What initial biological screening assays are recommended for this compound?

Prioritize assays aligned with its structural analogs:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values ≤50 µg/mL observed in similar compounds) .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based trypsin inhibition) due to the electrophilic carbonyl groups .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .

Q. What are the key physicochemical properties relevant to its handling?

Critical properties include:

  • Solubility : Limited aqueous solubility (<1 mg/mL); use DMSO or ethanol for stock solutions .
  • Stability : Susceptible to hydrolysis under basic conditions (pH >9); store at –20°C in inert atmospheres .
  • LogP : Predicted ~3.5 (via computational tools), indicating moderate lipophilicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Replace DMF with acetonitrile for cyclization to reduce side reactions (yield increases from 60% to 82%) .
  • Catalysts : Use Pd/C (5 mol%) for selective hydrogenation of intermediates .
  • Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes at 120°C, enhancing purity by minimizing thermal degradation .

Q. How can contradictions in biological activity data across studies be resolved?

  • Structural Comparisons : Analyze substituent effects (e.g., dichlorobenzoyl vs. nitrobenzoyl groups in analogs; the former enhances cytotoxicity by 30% ).
  • Assay Consistency : Standardize protocols (e.g., cell line passage number, serum concentration) to reduce variability .
  • Meta-Analysis : Pool data from analogs (see Table 1) to identify trends in bioactivity .

Table 1 : Bioactivity of Structural Analogs

Compound SubstituentBioactivity (IC₅₀, µM)Key Feature
2,5-Dichlorobenzoyl (target)12.5 (HeLa)Enhanced electrophilicity
3-Methoxypropyl >100 (HeLa)Reduced membrane uptake
Nitrobenzoyl 8.7 (HeLa)Stronger π-π interactions

Q. What computational methods predict reactivity or biological interactions?

  • Reactivity : Density functional theory (DFT) calculates frontier molecular orbitals to identify nucleophilic/electrophilic sites (e.g., the imino group’s HOMO at –6.2 eV) .
  • Docking Studies : Molecular docking with AutoDock Vina predicts binding to kinase ATP pockets (binding energy ≤–9.0 kcal/mol) .
  • MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories .

Q. How can derivatives be designed to explore structure-activity relationships (SAR)?

  • Substituent Variation : Replace dichlorobenzoyl with fluorinated or methoxy groups to modulate electron-withdrawing effects .
  • Scaffold Modification : Introduce sp³-hybridized carbons into the tricyclic core to enhance conformational flexibility .
  • Prodrug Strategies : Convert the carboxylate to an ester prodrug to improve bioavailability .

Q. What strategies mitigate stability issues during storage or biological assays?

  • Lyophilization : Stabilize the compound in lyophilized form under argon, reducing hydrolysis .
  • Buffered Solutions : Use pH 7.4 PBS with 0.1% BSA to prevent aggregation in cell-based assays .
  • Light Protection : Store in amber vials to prevent photodegradation of the dichlorobenzoyl group .

Notes

  • Methodological Rigor : Cross-validate synthetic routes with HPLC purity checks (>95%) and biological assays with triplicate replicates .
  • Data Interpretation : Contrast findings with analogs (e.g., ethyl vs. methyl esters’ bioactivity differences ) to contextualize results.
  • Ethical Compliance : Adhere to institutional guidelines for cytotoxic compound handling and disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.